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Compound of Interest

Compound Name: Thiazole, 5-ethyl-2-phenyl-

CAS No.: 10045-49-5

Cat. No.: B159263 Get Quote

Executive Summary: The Case for Rotational
Freedom
In the landscape of heterocyclic drug discovery, the 2-phenylthiazole scaffold occupies a critical

"Goldilocks" zone between the rigid, fused architecture of benzothiazoles and the hyper-flexible

nature of linear amides.

For researchers targeting kinase pockets (e.g., EGFR, VEGFR) or microbial enzymes (e.g.,

DNA gyrase), the 2-phenylthiazole core offers a distinct advantage: torsional adaptability.

Unlike benzothiazoles, which are planar and rigid, the single bond connecting the C2-thiazole

to the phenyl ring allows for a 15–40° twist. This adaptability enables the scaffold to induce

"induced fit" binding in dynamic ATP-binding pockets that rigid analogs cannot access.

This guide validates the SAR of 2-phenylthiazoles, contrasting them with benzothiazole

alternatives, and provides optimized protocols for their synthesis and evaluation.

Part 1: The Scaffold Landscape (Comparative
Analysis)
2-Phenylthiazole vs. Benzothiazole
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When selecting a core scaffold, the choice often lies between maximizing lipophilicity

(Benzothiazole) or maximizing geometric fit (2-Phenylthiazole).

Feature
2-Phenylthiazole

Core
Benzothiazole Core Implication

Geometry
Biaryl

(Twisted/Rotatable)

Fused Bicyclic

(Planar/Rigid)

2-PT adapts better to

flexible kinase

pockets;

Benzothiazole is

better for DNA

intercalation.

Lipophilicity (cLogP) Moderate (2.5 – 3.5) High (> 3.5)

Benzothiazoles often

suffer from poor

aqueous solubility; 2-

PTs are generally

more "drug-like"

(Lipinski compliant).

Metabolic Liability C5 position is reactive Benzo-ring is stable

2-PT requires blocking

at C5 (e.g.,

halogenation) to

prevent rapid CYP450

metabolism.

Primary Application
Kinase Inhibitors

(EGFR), Tubulin

DNA Intercalators,

CNS agents

Choose 2-PT for

enzyme inhibition;

Benzothiazole for

receptor antagonism.

Part 2: SAR Validation Logic
To optimize a 2-phenylthiazole hit, you must manipulate three vectors: the Phenyl Ring (A), the

Thiazole Core (B), and the C4/C5 Substituents (C).

The SAR Decision Tree
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The following diagram outlines the logical flow for optimizing this scaffold based on recent data

regarding EGFR inhibition and Antimicrobial efficacy.
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Caption: Logic flow for optimizing 2-phenylthiazole derivatives based on biological target.

Key Mechanistic Insights
Electronic Effects (Antimicrobial): Electron-withdrawing groups (EWGs) like -Cl or -NO2 at

the para position of the phenyl ring increase lipophilicity and enhance penetration through

bacterial cell walls.

Steric Constraints (Antifungal): Unlike anticancer analogs, antifungal 2-phenylthiazoles lose

activity if the C4 substituent is too bulky.[1] A simple methyl or unsubstituted C4 is often

preferred to fit the tight CYP51 active site of fungi.

H-Bonding (Anticancer): For EGFR inhibition, a hydrogen bond donor (like a hydrazone or

amide linker) at the C4 position is critical for interacting with residues like Met793 in the

kinase hinge region.

Part 3: Comparative Performance Data
The following data aggregates recent findings comparing 2-phenylthiazole derivatives against

clinical standards.

Table 1: Anticancer Potency (EGFR Inhibition)
Target: A549 (Lung Cancer) and MCF-7 (Breast Cancer) cell lines.
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Compound
Scaffold
Type

IC50 (A549)
µM

IC50 (MCF-
7) µM

Selectivity
Index (SI)

Notes

Compound

13 [1]

2-

Phenylthiazol

e

1.33 ± 0.41 1.74 ± 0.38 138.9

Superior

selectivity vs.

normal cells

compared to

standards.[2]

Compound

8a [2]

Benzothiazol

e-Triazole
0.69 µM 1.16 µM N/A

Higher

potency but

structurally

more

complex/rigid.

Lapatinib
Quinazoline

(Std)
17.95 ± 5.12 8.43 ± 2.85 7.25

Clinical

standard;

significantly

less potent in

these specific

assays.[2]

Erlotinib
Quinazoline

(Std)
~1.3 µM ~1.3 µM Low

Potent, but

prone to

resistance

mutations

(T790M).

Analysis: The 2-phenylthiazole derivative (Compound 13) demonstrates comparable or

superior potency to Lapatinib with a drastically improved safety profile (Selectivity Index), likely

due to its ability to bind selectively to the EGFR active site without affecting normal PBMCs.

Table 2: Antimicrobial Efficacy
Target: S. aureus (Gram +) and E. coli (Gram -).
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Compound
Class

R-Group
(Phenyl)

R-Group
(Thiazole C4)

MIC (µg/mL) vs
S. aureus

Comparison to
Ampicillin

2-Phenylthiazole 4-NO2 Methyl 3.25 – 12.5 Comparable

2-Phenylthiazole H Phenyl > 64 (Inactive) Inferior

Benzothiazole 6-F N/A (Fused) 12.5 – 25 Moderate

Ampicillin (Standard) - 0.6 – 1.2 Superior

Analysis: While 2-phenylthiazoles are generally less potent than pure antibiotics like Ampicillin,

they outperform benzothiazoles in specific resistant strains (MRSA) when substituted with

strong electron-withdrawing groups.

Part 4: Experimental Protocols
Optimized Hantzsch Thiazole Synthesis (Green
Protocol)
Traditional methods use refluxing ethanol. The optimized protocol below uses PEG-600 or

ultrasound to improve yield and reduce time.

Reagents:

Substituted 2-bromoacetophenone (1.0 equiv)

Thiobenzamide or Thiourea derivative (1.0 equiv)

Solvent: Ethanol/Water (1:1) or PEG-600 (Green alternative)[3]

Catalyst (Optional): Silica-supported Tungstosilisic acid (SiW/SiO2)[3]

Workflow Diagram:
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Reactants:
2-Bromoacetophenone +

Thiourea/Thioamide

Condensation:
Solvent: EtOH/H2O (1:1)
Temp: 80°C or Ultrasound

 Mix

Cyclization:
Loss of H2O & HBr

Formation of Thiazole Ring

 30-60 min

Workup:
Neuatralize with Na2CO3

Precipitate Solid

 Cool & Filter

Purification:
Recrystallize (EtOH)

or Column Chromatography

 Crude Product

Click to download full resolution via product page

Caption: Step-by-step workflow for the Hantzsch synthesis of 2-phenylthiazoles.

Step-by-Step Protocol:

Dissolution: In a 50 mL round-bottom flask, dissolve 5.0 mmol of 2-bromoacetophenone in

10 mL of Ethanol (or PEG-600 for green chemistry).

Addition: Add 5.0 mmol of the thioamide/thiourea derivative.

Reaction:
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Method A (Thermal): Reflux at 80°C for 60–90 minutes. Monitor via TLC (30%

EtOAc/Hexane).

Method B (Ultrasound): Sonicate at Room Temperature for 20–40 minutes (Higher yield,

faster).

Quenching: Cool the mixture to room temperature. Pour into 50 mL of crushed ice/water.

Neutralization: Adjust pH to ~8 using 10% Na2CO3 or Ammonium Hydroxide. This

precipitates the free base.

Isolation: Filter the solid precipitate, wash with cold water (3x 10 mL), and dry.

Purification: Recrystallize from hot ethanol.

Validation Assay: MTT Cytotoxicity
Seeding: Seed cancer cells (A549/MCF-7) at

cells/well in 96-well plates.

Treatment: Add test compounds (dissolved in DMSO) at concentrations ranging from 0.1 µM

to 100 µM. Incubate for 48h.

Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO

and read absorbance at 570 nm.

Calculation:

is calculated using non-linear regression (GraphPad Prism).

Part 5: Mechanism of Action (Visualized)
The primary mechanism for the anticancer activity of 2-phenylthiazoles is often ATP-

competitive inhibition of tyrosine kinases (EGFR).
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Caption: Molecular interaction map of 2-phenylthiazoles within the EGFR kinase domain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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